
10-(1-Propynyl)-9(10H)-acridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(1-Propynyl)-9(10H)-acridinone is an organic compound that belongs to the acridinone family. Acridinones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a propynyl group attached to the acridinone core, imparts distinct chemical and physical properties that make it a subject of interest in scientific research.
准备方法
The synthesis of 10-(1-Propynyl)-9(10H)-acridinone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available acridinone derivatives
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents can also enhance the sustainability of the process.
化学反应分析
10-(1-Propynyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridinone derivatives with oxidized side chains.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridinone derivatives.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted acridinone derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxidized acridinone derivatives, while substitution reactions produce a variety of substituted acridinone compounds.
科学研究应用
10-(1-Propynyl)-9(10H)-acridinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to intercalate with DNA makes it useful for imaging and studying nucleic acids.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 10-(1-Propynyl)-9(10H)-acridinone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound primarily targets nucleic acids, such as DNA and RNA, through intercalation. This interaction disrupts the normal function of nucleic acids, leading to various biological effects.
Pathways Involved: The intercalation of this compound with DNA can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with enzymes involved in nucleic acid metabolism can further enhance its biological activity.
相似化合物的比较
10-(1-Propynyl)-9(10H)-acridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other acridinone derivatives, such as 9-aminoacridine and 10-methylacridinone, share structural similarities with this compound.
Uniqueness: The presence of the propynyl group in this compound distinguishes it from other acridinone derivatives. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
73302-62-2 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC 名称 |
10-prop-1-ynylacridin-9-one |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,1H3 |
InChI 键 |
LRAICOJVYQWOQX-UHFFFAOYSA-N |
规范 SMILES |
CC#CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


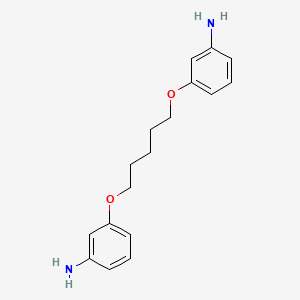



![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)


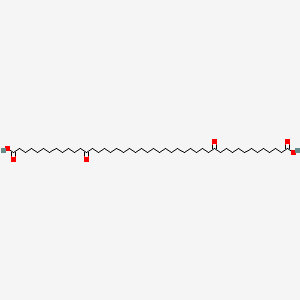
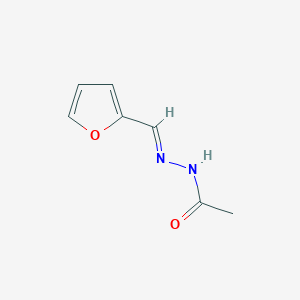

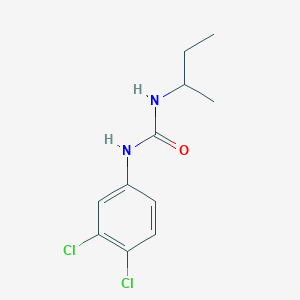
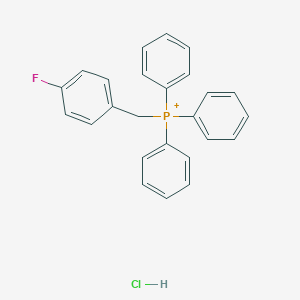
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
